5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Cyclization: The intermediate product undergoes cyclization with an appropriate aldehyde or ketone to form the oxazine ring.
Substitution reactions: The final steps involve introducing the methoxyphenyl and naphthyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Phenolic derivatives.
Reduction products: Simplified ring structures.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry research focuses on this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its potential use in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-1H-pyrazole: Lacks the oxazine ring but shares the pyrazole and aromatic groups.
2-(Naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but without the methoxyphenyl group.
Uniqueness
The uniqueness of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its combination of the methoxyphenyl, naphthyl, and oxazine groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
303060-04-0 |
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Molecular Formula |
C27H22N2O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H22N2O2/c1-30-22-14-12-19(13-15-22)27-29-25(23-8-4-5-9-26(23)31-27)17-24(28-29)21-11-10-18-6-2-3-7-20(18)16-21/h2-16,25,27H,17H2,1H3 |
InChI Key |
UZMDSMZHXIQDKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2 |
Origin of Product |
United States |
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